(3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Description
(3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a complex organic compound that combines a steroidal structure with a chromenyl moiety
Properties
Molecular Formula |
C40H56O5 |
|---|---|
Molecular Weight |
616.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C40H56O5/c1-24(2)9-8-10-25(3)33-15-16-34-32-13-11-28-21-30(17-19-39(28,6)35(32)18-20-40(33,34)7)44-37(41)23-43-29-12-14-31-26(4)27(5)38(42)45-36(31)22-29/h11-12,14,22,24-25,30,32-35H,8-10,13,15-21,23H2,1-7H3/t25-,30+,32+,33-,34+,35+,39+,40-/m1/s1 |
InChI Key |
VSHSRJVKIXIMNA-DWDPJWQBSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of (3beta)-cholest-5-en-3-ol with [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and reaction monitoring can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
(3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinones.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between steroidal and chromenyl structures with biological targets. It may serve as a probe to investigate the binding affinities and mechanisms of action of related compounds.
Medicine
Medically, this compound has potential applications in drug development. Its dual functionality could be exploited to design drugs with multiple therapeutic targets, such as anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The steroidal part of the molecule can interact with steroid receptors, while the chromenyl moiety can engage in redox reactions and interact with enzymes involved in oxidative stress pathways. These interactions can modulate various biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with a keto group, used in various organic syntheses.
2,4-Dibromo-3,6-dimethyl-phenylamine: Another compound with a chromenyl structure, used in different chemical applications.
Uniqueness
(3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its combination of a steroidal and chromenyl structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in multiple fields, setting it apart from simpler compounds.
Biological Activity
(3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a complex compound that falls under the category of cholesteryl esters. Its structure combines a cholesterol backbone with an ester functional group linked to a chromenone moiety, suggesting potential biological interactions particularly in lipid metabolism and pharmacological activity. The dual structural characteristics may enhance its therapeutic potential by allowing interactions with various biological targets.
Structural Characteristics
The compound features:
- Cholesterol Backbone : Provides lipid solubility and potential interactions with cell membranes.
- Chromenone Moiety : Known for various biological activities, including antioxidant and anticancer properties.
Biological Activity
The biological activity of this compound is significant due to its structural characteristics. Compounds with similar structures often exhibit diverse pharmacological effects. Here are some notable activities predicted based on its structure:
- Lipid Metabolism Regulation : Similar compounds have been shown to influence lipid profiles, making this compound a candidate for cholesterol modulation.
- Antioxidant Properties : The chromenone structure is associated with antioxidant activity, which can protect cells from oxidative stress.
- Anticancer Activity : Chromenones have been studied for their potential in cancer therapy, suggesting that this compound may also exhibit similar effects.
Interaction Studies
Understanding how this compound interacts within biological systems is crucial. Techniques utilized in studies include:
- Molecular Docking Studies : To predict how the compound binds to various biological targets.
- In Vitro Assays : To evaluate the biological effects on cell lines and enzymatic activities.
Comparative Analysis with Related Compounds
The following table summarizes compounds structurally related to this compound and their notable activities:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| Cholesterol | Steroid | Lipid metabolism regulator |
| 7-Hydroxycoumarin | Chromenone | Antioxidant, anticancer |
| 2-Acetoxyphenylchromenone | Chromenone ester | Anticancer properties |
| Cholesteryl oleate | Cholesteryl ester | Lipid transport |
This unique combination of steroidal and chromenone structures may offer synergistic effects not observed in either class alone.
Case Studies and Research Findings
- Cholesterol Modulation : Recent studies have indicated that compounds similar to (3beta)-cholest-5-en-3-y[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can modulate cholesterol levels effectively. For instance, a study demonstrated that specific cholesteryl esters can lower LDL cholesterol in animal models.
- Antioxidant Activity : Research has shown that derivatives of chromenones exhibit significant antioxidant properties. A study highlighted that certain chromenone derivatives could reduce oxidative stress markers in human cell lines.
- Anticancer Potential : In vitro studies on related chromenone compounds have revealed their ability to induce apoptosis in cancer cells. For example, 7-hydroxycoumarin was found to inhibit the proliferation of various cancer cell lines through multiple mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
